molecular formula C20H16O5 B2754395 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-52-5

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2754395
CAS No.: 622358-52-5
M. Wt: 336.343
InChI Key: QYDOKNZJULADHA-NXLLQJLMSA-N
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Description

The compound “(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a synthetic aurone derivative characterized by a benzofuran core substituted with an (E)-configured 2-methoxyphenyl allylidene group at the 2-position and an acetate ester at the 6-position. Aurones, a subclass of flavonoids, are known for their structural diversity and bioactivity, particularly in anticancer research . The stereochemical arrangement (Z/E) of the allylidene moiety and the electron-donating methoxy group on the phenyl ring influence its electronic properties and intermolecular interactions, which are critical for its physicochemical behavior and biological activity.

Properties

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-13(21)24-15-10-11-16-19(12-15)25-18(20(16)22)9-5-7-14-6-3-4-8-17(14)23-2/h3-12H,1-2H3/b7-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDOKNZJULADHA-NXLLQJLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound belonging to the class of benzofuran derivatives. Its molecular formula is C20H16O5C_{20}H_{16}O_5 with a molecular weight of approximately 336.34 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial and antifungal properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyDescription
IUPAC Name (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Molecular Formula C20H16O5C_{20}H_{16}O_5
Molecular Weight 336.34 g/mol
CAS Number 622358-52-5

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Properties

Studies have shown that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate possesses significant antibacterial and antifungal properties. These activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound is believed to involve interactions with specific biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial survival.
  • Receptor Binding : It may interact with various receptors involved in inflammation and immune response.

Further studies are needed to elucidate the exact mechanisms and pathways involved.

Case Studies

  • Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.
  • Antifungal Activity : In vitro tests against fungal pathogens such as Candida albicans showed that the compound had antifungal activity with an MIC of 64 µg/mL. This suggests potential therapeutic applications in treating fungal infections.

Comparative Analysis

To understand the unique properties of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-benzylideneacetateBenzylidene groupSimpler structure without benzofuran
Methyl 4-hydroxybenzoateHydroxy group on benzeneLacks complex heterocyclic structure
Methyl 3-(4-hydroxyphenyl)propanoatePropanoate chainDifferent functional groups affecting activity

Synthesis Pathways

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step involves the condensation of appropriate precursors to form the benzofuran core.
  • Functionalization : Subsequent reactions introduce functional groups such as methoxy and acetate.

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibits various biological activities:

  • Antibacterial Properties : Studies have shown that this compound demonstrates antibacterial effects, making it a candidate for further research in antimicrobial therapies.
  • Antifungal Effects : The compound also exhibits antifungal activity, suggesting potential applications in treating fungal infections.
  • Antioxidant Activity : The presence of functional groups in its structure may contribute to its ability to scavenge free radicals, indicating potential use in antioxidant formulations.

Synthesis and Characterization

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the methoxy and allylidene groups, which are crucial for the compound's biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing.

Case Studies and Research Findings

Several studies have focused on the applications and effects of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Pharmacological Research : Research has explored the pharmacokinetics and pharmacodynamics of this compound, indicating favorable absorption and distribution characteristics in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit structural variations that significantly alter their properties. Below is a comparative analysis of the target compound with analogous structures:

Structural Modifications and Substituent Effects

Compound Name Key Substituents Key Differences
Target: (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate - 2-methoxyphenyl (E-allylidene)
- 6-acetate
Reference compound for comparison.
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) - 4-bromothiophenyl (methylene)
- 6-acetate
Bromothiophene introduces electron-withdrawing effects, altering reactivity.
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate - 3,4-dimethoxyphenyl (methylidene)
- 6-cinnamate
Increased electron-donating groups enhance lipophilicity.
Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate - 3,4-dimethoxyphenyl
- 7-methyl
- 6-oxyacetate
Methyl group at C7 increases steric hindrance, affecting binding interactions.

Physicochemical Properties

  • However, analog A3 (with 4-bromothiophenyl) melts at 262.9–263.3°C , suggesting that bulky or electron-withdrawing groups may elevate melting points due to enhanced intermolecular forces. Dimethoxy-substituted analogs (e.g., ) likely exhibit lower melting points than brominated derivatives due to reduced polarity.
  • Spectral Data :

    • The target compound’s 1H NMR would show distinct aromatic protons from the 2-methoxyphenyl group (δ ~6.8–7.5 ppm) and acetate methyl (δ ~2.3 ppm). In contrast, A3’s 1H NMR displays a singlet at δ 7.19 ppm for the thiophene proton, absent in the target .

Solubility and Lipophilicity

  • The 6-acetate group in the target compound enhances water solubility compared to cinnamate () or trimethoxybenzoate esters ().
  • Lipophilicity (logP) is expected to follow: Trimethoxybenzoate (highest) > Cinnamate > Acetate (lowest) .

Q & A

Q. What methodologies are recommended for studying the compound’s in vitro activity against specific cellular targets?

  • Methodological Answer : Implement high-content screening (HCS) with fluorescent probes to monitor real-time cellular responses (e.g., apoptosis, ROS generation). Validate findings using CRISPR-Cas9 knockout models to confirm target specificity .

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